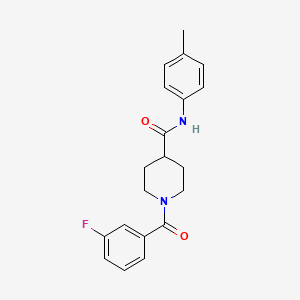
5-amino-N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
5-amino-N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.13388831 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Synthesis
Synthesis Techniques : The compound and its analogues are synthesized through various methods, including the reduction of corresponding cyanotriazoles, condensation with acetates of acetamidine, and reactions involving phosphoryl chloride in cold dimethylformamide (Albert, 1970), (Albert & Trotter, 1979).
Structural Transformations : Studies have explored the Dimroth rearrangements of triazole compounds, including the transformation of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles into acetyl derivatives (Sutherland & Tennant, 1971).
Applications in Drug Development
Antitumor Activity : Certain derivatives, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from similar compounds, have shown inhibition of cancer cell proliferation (Hao et al., 2017).
Antimicrobial Agents : Novel triazole-4-carboxamides have been synthesized and evaluated for their antimicrobial activities against primary pathogens, showing promise as antimicrobial agents (Pokhodylo et al., 2021).
Crystallography and Physical Properties
- Crystal Structure Analysis : The crystal structures of various derivatives have been determined, providing insight into the molecular conformation and interactions important for their biological activity (Liu et al., 2016), (Kariuki et al., 2021).
Molecular Studies
- Mechanistic Aspects : Research has delved intothe mechanistic aspects of molecular interactions and structural rearrangements, such as the Dimroth rearrangement and catalyst-free synthesis processes. These studies contribute to a deeper understanding of the molecular behavior of triazole derivatives (Moreno-Fuquen et al., 2019).
Biological Evaluations
- Potential as Anticancer Agents : N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, synthesized using similar triazole structures, have been evaluated for their anticancer properties. Some compounds showed cytotoxic effects on breast cancer cell lines, indicating the potential of triazole derivatives in cancer treatment (Butler et al., 2013).
Propriétés
IUPAC Name |
5-amino-N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-10-4-3-5-11(2)14(10)20-17(24)15-16(19)23(22-21-15)13-8-6-12(18)7-9-13/h3-9H,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXHHKXKKISUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-ethyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B4810899.png)
![(3-morpholin-4-ylpropyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine dihydrochloride](/img/structure/B4810910.png)
![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-METHYL-2-MORPHOLINOETHYL)ACETAMIDE](/img/structure/B4810915.png)



![N~1~-(2,6-DICHLOROPHENYL)-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4810960.png)
![8-(3,4-DIMETHYLPHENYL)-7-(4-HEPTYLPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4810974.png)
![(3aR,7aS)-2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4810976.png)
![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-iodo-6-methoxyphenoxy}-N-benzylacetamide](/img/structure/B4810982.png)
![4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE](/img/structure/B4810984.png)
